Subtype-Selective mGluR1 Antagonism Profile vs. Group I mGluR Modulators
CPCCOEt demonstrates a high degree of functional selectivity for the mGluR1 subtype over other group I, II, and III mGluRs. In a head-to-head functional assay, CPCCOEt inhibited hmGluR1b-mediated intracellular calcium increases with an IC50 of 6.5 µM, while exhibiting no agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, or -8a at concentrations up to 100 µM. [1] In contrast, the group I mGluR modulator and comparators like the mGluR5 antagonist MPEP and the competitive mGluR1 antagonist LY367385 demonstrate different selectivity profiles. For instance, LY367385 is a competitive antagonist, while MPEP is selective for mGluR5, not mGluR1. This functional selectivity is a key differentiator.
| Evidence Dimension | Functional Selectivity and Potency at Human mGluR Subtypes |
|---|---|
| Target Compound Data | IC50 = 6.5 µM at hmGluR1b; No activity (agonist or antagonist) at hmGluR2, -4a, -5a, -7b, -8a up to 100 µM |
| Comparator Or Baseline | In-class comparator MPEP is a selective mGluR5 antagonist; LY367385 is a competitive mGluR1 antagonist with a different mechanism. |
| Quantified Difference | Qualitative difference in mechanism (non-competitive vs. competitive) and subtype selectivity (mGluR1 vs. mGluR5). |
| Conditions | In vitro functional assay measuring glutamate-induced increases in intracellular calcium at human mGluR subtypes. |
Why This Matters
The compound provides a unique, clean pharmacological tool for isolating mGluR1-mediated signaling in complex systems, a feature not offered by less selective or competitive analogs.
- [1] Litschig S, Gasparini F, Rueegg D, Stoehr N, Flor PJ, Vranesic I, Prézeau L, Pin JP, Thomsen C, Kuhn R. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Mol Pharmacol. 1999 Mar;55(3):453-61. View Source
